Cas no 2550997-13-0 (rac-methyl (3R,4S)-4-(3-bromophenyl)pyrrolidine-3-carboxylate hydrochloride, trans)

Technical Introduction: rac-Methyl (3R,4S)-4-(3-bromophenyl)pyrrolidine-3-carboxylate hydrochloride is a chiral pyrrolidine derivative featuring a trans-configuration at the 3- and 4-positions of the pyrrolidine ring. The compound incorporates a 3-bromophenyl substituent and a methyl ester group, offering versatility as a synthetic intermediate in pharmaceutical and agrochemical research. Its stereochemistry and brominated aromatic moiety make it valuable for enantioselective synthesis and cross-coupling reactions. The hydrochloride salt enhances stability and solubility, facilitating handling in organic transformations. This compound is particularly useful for exploring structure-activity relationships in medicinal chemistry due to its rigid trans-pyrrolidine scaffold and functional group diversity.
rac-methyl (3R,4S)-4-(3-bromophenyl)pyrrolidine-3-carboxylate hydrochloride, trans structure
2550997-13-0 structure
Product Name:rac-methyl (3R,4S)-4-(3-bromophenyl)pyrrolidine-3-carboxylate hydrochloride, trans
CAS No:2550997-13-0
MF:C12H15BrClNO2
MW:320.610001802444
MDL:MFCD32875869
CID:5656304
PubChem ID:155822242
Update Time:2025-10-23

rac-methyl (3R,4S)-4-(3-bromophenyl)pyrrolidine-3-carboxylate hydrochloride, trans Chemical and Physical Properties

Names and Identifiers

    • rac-methyl (3R,4S)-4-(3-bromophenyl)pyrrolidine-3-carboxylate hydrochloride
    • EN300-27194429
    • Methyl (3S,4R)-4-(3-bromophenyl)pyrrolidine-3-carboxylate;hydrochloride
    • 2550997-13-0
    • rac-methyl (3R,4S)-4-(3-bromophenyl)pyrrolidine-3-carboxylate hydrochloride, trans
    • MDL: MFCD32875869
    • Inchi: 1S/C12H14BrNO2.ClH/c1-16-12(15)11-7-14-6-10(11)8-3-2-4-9(13)5-8;/h2-5,10-11,14H,6-7H2,1H3;1H/t10-,11+;/m0./s1
    • InChI Key: RSDUTQOUQDVJRB-VZXYPILPSA-N
    • SMILES: BrC1=CC=CC(=C1)[C@@H]1CNC[C@H]1C(=O)OC.Cl

Computed Properties

  • Exact Mass: 318.99747g/mol
  • Monoisotopic Mass: 318.99747g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 259
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.3Ų

rac-methyl (3R,4S)-4-(3-bromophenyl)pyrrolidine-3-carboxylate hydrochloride, trans Pricemore >>

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Additional information on rac-methyl (3R,4S)-4-(3-bromophenyl)pyrrolidine-3-carboxylate hydrochloride, trans

Comprehensive Overview of rac-methyl (3R,4S)-4-(3-bromophenyl)pyrrolidine-3-carboxylate hydrochloride, trans (CAS No. 2550997-13-0)

The compound rac-methyl (3R,4S)-4-(3-bromophenyl)pyrrolidine-3-carboxylate hydrochloride, trans (CAS No. 2550997-13-0) is a chiral pyrrolidine derivative with significant potential in pharmaceutical and chemical research. Its unique structural features, including the 3-bromophenyl moiety and trans configuration, make it a valuable intermediate for drug discovery and development. Researchers are increasingly interested in this compound due to its potential applications in targeting neurological disorders and inflammation-related pathways, which are currently hot topics in the scientific community.

One of the key aspects of rac-methyl (3R,4S)-4-(3-bromophenyl)pyrrolidine-3-carboxylate hydrochloride, trans is its stereochemistry. The (3R,4S) configuration and trans orientation contribute to its biological activity and selectivity. This aligns with the growing demand for enantiomerically pure compounds in the pharmaceutical industry, as evidenced by frequent searches for "chiral synthesis" and "stereoselective reactions" in academic and industrial databases. The presence of the bromine atom further enhances its utility in cross-coupling reactions, a popular area in modern organic chemistry.

From a synthetic perspective, the methyl ester group in rac-methyl (3R,4S)-4-(3-bromophenyl)pyrrolidine-3-carboxylate hydrochloride offers versatility for further derivatization. This characteristic has drawn attention from medicinal chemists exploring structure-activity relationships (SAR), a subject frequently queried in research forums. The compound's hydrochloride salt form improves its solubility and stability, addressing common formulation challenges often discussed in pharmaceutical development circles.

The pharmacological potential of rac-methyl (3R,4S)-4-(3-bromophenyl)pyrrolidine-3-carboxylate hydrochloride, trans is particularly intriguing. Recent studies suggest that similar pyrrolidine derivatives show promise in modulating neurotransmitter systems, a topic gaining traction in neuroscience research. This connection to neurological applications makes the compound relevant to current investigations into cognitive disorders and neurodegenerative diseases, which are among the most searched medical topics online.

Quality control and characterization of rac-methyl (3R,4S)-4-(3-bromophenyl)pyrrolidine-3-carboxylate hydrochloride (CAS No. 2550997-13-0) involve advanced analytical techniques. Researchers frequently search for information about HPLC methods, chiral separation techniques, and spectroscopic characterization (NMR, MS) for such compounds, reflecting the importance of robust analytical protocols in working with complex chiral molecules.

In the context of green chemistry initiatives, the synthesis and application of rac-methyl (3R,4S)-4-(3-bromophenyl)pyrrolidine-3-carboxylate hydrochloride, trans present opportunities for sustainable methodology development. This aligns with increasing searches for "green synthesis" and "environmentally friendly chemical processes" in scientific literature. The bromine substituent offers potential for atom-economical transformations, a concept gaining prominence in synthetic chemistry discussions.

The storage and handling of rac-methyl (3R,4S)-4-(3-bromophenyl)pyrrolidine-3-carboxylate hydrochloride require standard laboratory precautions. While not classified as hazardous under normal conditions, proper storage conditions (typically cool, dry environments) are essential to maintain its stability, a practical consideration often queried by laboratory personnel working with sensitive organic compounds.

Future research directions for rac-methyl (3R,4S)-4-(3-bromophenyl)pyrrolidine-3-carboxylate hydrochloride, trans may explore its potential as a scaffold for library synthesis in drug discovery programs. The combination of its pyrrolidine core and aromatic bromine functionality makes it particularly attractive for combinatorial chemistry approaches, a subject of growing interest in pharmaceutical R&D as indicated by search trends in scientific databases.

In summary, rac-methyl (3R,4S)-4-(3-bromophenyl)pyrrolidine-3-carboxylate hydrochloride, trans (CAS No. 2550997-13-0) represents a versatile chiral building block with significant potential in medicinal chemistry and drug development. Its structural features address multiple current research interests, from stereoselective synthesis to neurological applications, making it a compound of continuing interest in the scientific community.

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